molecular formula C10H10O2 B15201622 3-Methyl-1H-2-benzopyran-4(3H)-one

3-Methyl-1H-2-benzopyran-4(3H)-one

Cat. No.: B15201622
M. Wt: 162.18 g/mol
InChI Key: VHIGMODJWSCPHG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methyl-2-butenal with phenol in the presence of an acid catalyst can yield the desired compound. Another method involves the hydrogenation of 3-methyl-2H-chromene-4-one using a suitable hydrogenation catalyst.

Industrial Production Methods

In an industrial setting, the production of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE may involve large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its fully saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran-4-one-2-carboxylic acid.

    Reduction: Formation of 3-methyl-3,4-dihydro-1H-2-benzopyran.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE: Lacks the methyl group at the 3-position.

    8-HYDROXY-3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-ONE: Contains an additional hydroxy group at the 8-position.

    3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-1-ONE: Differs in the position of the carbonyl group.

Uniqueness

3-METHYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3-methyl-1H-isochromen-4-one

InChI

InChI=1S/C10H10O2/c1-7-10(11)9-5-3-2-4-8(9)6-12-7/h2-5,7H,6H2,1H3

InChI Key

VHIGMODJWSCPHG-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=CC=CC=C2CO1

Origin of Product

United States

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